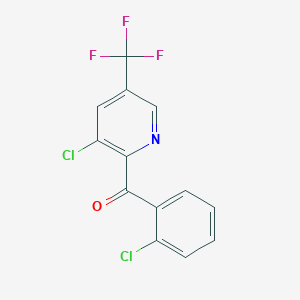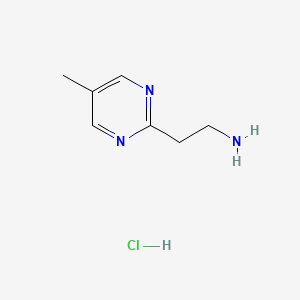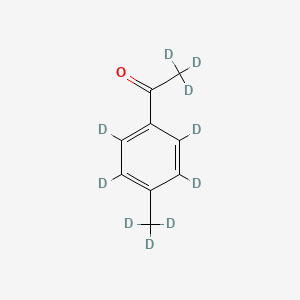
4'-Methylacetophenone-D10
概述
描述
4'-Methylacetophenone-D10 is a deuterium-labeled derivative of 4'-methylacetophenone, a compound known for its applications in fragrance materials and research. The addition of deuterium atoms enhances its stability, making it a valuable tool in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: 4'-Methylacetophenone-D10 can be synthesized through the following steps:
Starting Material: Begin with 4'-methylacetophenone.
Deuteration: Subject the starting material to a deuteration reaction, where hydrogen atoms are replaced with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst.
Purification: Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic route. Large reactors and specialized equipment are used to handle the deuterium gas safely and efficiently. The process is optimized to maximize yield and purity while minimizing costs.
化学反应分析
Types of Reactions: 4'-Methylacetophenone-D10 undergoes various chemical reactions, including:
Oxidation: Conversion to 4'-methylbenzoic acid.
Reduction: Reduction to 4'-methylphenylethanol.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products Formed:
Oxidation: 4'-methylbenzoic acid.
Reduction: 4'-methylphenylethanol.
Substitution: Brominated derivatives of this compound.
科学研究应用
4'-Methylacetophenone-D10 is widely used in scientific research due to its stable isotope labeling. It serves as a tracer in metabolic studies, helping researchers track the compound's fate in biological systems. Additionally, it is used in the development of new pharmaceuticals and in the study of enzyme mechanisms.
作用机制
The mechanism by which 4'-Methylacetophenone-D10 exerts its effects depends on the specific application. In metabolic studies, it is incorporated into metabolic pathways, allowing researchers to observe its interactions with enzymes and other molecules. The deuterium atoms provide a unique signature that can be detected using mass spectrometry.
相似化合物的比较
4'-Methylacetophenone-D10 is similar to other deuterium-labeled compounds used in research, such as deuterium-labeled glucose and amino acids. its unique structure and stability make it particularly useful for specific applications. Other similar compounds include:
Deuterium-labeled acetophenone
Deuterium-labeled benzene derivatives
Deuterium-labeled alcohols
属性
IUPAC Name |
2,2,2-trideuterio-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZMNRKLCTJAY-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

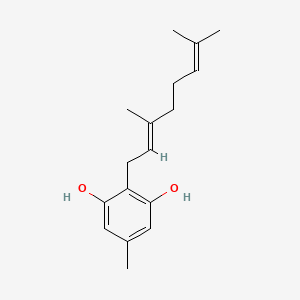

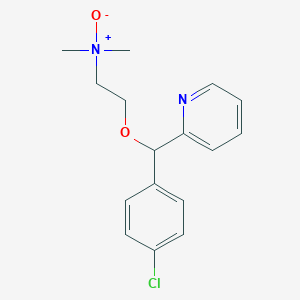
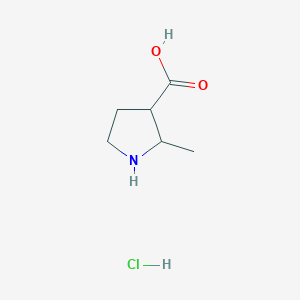
![1-Oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1436222.png)
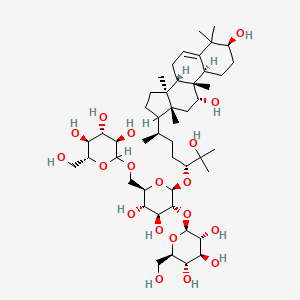




![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)
![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)
